![molecular formula C9H8N2O2 B1593242 4-méthoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldéhyde CAS No. 1000341-31-0](/img/structure/B1593242.png)
4-méthoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldéhyde
Vue d'ensemble
Description
“4-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde” is a chemical compound with the empirical formula C8H8N2O . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of “4-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde” can be represented by the SMILES stringCOc1cncc2[nH]ccc12 . The InChI key for this compound is UPDSOLUKSUHRDC-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
“4-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde” is a solid substance . Its molecular weight is 148.16 . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources.Applications De Recherche Scientifique
Développement d'agents analgésiques et sédatifs
Les dérivés de pyrrolopyridine, y compris la 4-méthoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldéhyde, ont été étudiés pour leur potentiel en tant qu'agents analgésiques et sédatifs. Les caractéristiques structurelles de ces composés contribuent à leur interaction avec les cibles biologiques qui modulent les voies de la douleur et de la sédation .
Thérapie antidiabétique
Ces dérivés se sont avérés prometteurs pour réduire les taux de glucose sanguin, ce qui peut être bénéfique dans le traitement et la prévention des affections liées au diabète. Cela inclut le diabète de type 1, le diabète lié à l'obésité, la dyslipidémie diabétique et les maladies cardiovasculaires associées à l'hyperglycémie .
Activité antimycobactérienne
L'échafaudage de pyrrolopyridine a été identifié comme ayant des propriétés antimycobactériennes. Cela suggère que la This compound pourrait être un composé précieux dans le développement de nouveaux traitements pour les infections bactériennes, en particulier celles causées par les mycobactéries .
Applications antivirales
Des recherches indiquent que les dérivés de pyrrolopyridine présentent des activités antivirales. Cela ouvre des voies pour l'utilisation de la This compound dans la création de nouveaux médicaments antiviraux, potentiellement efficaces contre une gamme d'infections virales .
Activités anticancéreuses et antitumorales
Le composé a été associé à des activités anticancéreuses et antitumorales. Il peut agir comme un inhibiteur des voies biologiques qui sont cruciales pour la prolifération et la survie des cellules cancéreuses, ce qui en fait un candidat pour la recherche thérapeutique contre le cancer .
Inhibition du récepteur du facteur de croissance des fibroblastes (FGFR)
This compound : les dérivés ont été évalués pour leur efficacité en tant qu'inhibiteurs du FGFR. Le FGFR joue un rôle important dans la croissance et le développement des tumeurs, et son inhibition est une stratégie prometteuse pour la thérapie anticancéreuse ciblée .
Safety and Hazards
This compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements for this compound are H302 (Harmful if swallowed) and H318 (Causes serious eye damage) . The precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth), and P305 + P351 + P338 + P310 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician) .
Mécanisme D'action
Target of Action
The primary target of 4-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is the fibroblast growth factor receptors (FGFRs) . FGFRs play an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
Mode of Action
4-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde: interacts with its targets, the FGFRs, by inhibiting their activity . This inhibition results in a decrease in the proliferation of cancer cells and induces apoptosis .
Biochemical Pathways
The compound affects the FGFR signaling pathway, which regulates organ development, cell proliferation and migration, angiogenesis, and other processes . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
The pharmacokinetic properties of 4-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde It is known that the compound has a low molecular weight , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties and impact its bioavailability.
Result of Action
The molecular and cellular effects of 4-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde ’s action include the inhibition of cancer cell proliferation and the induction of apoptosis . It also significantly inhibits the migration and invasion of cancer cells .
Propriétés
IUPAC Name |
4-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9-8-6(5-12)4-11-7(8)2-3-10-9/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWALQVURBDJKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC2=C1C(=CN2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646759 | |
| Record name | 4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000341-31-0 | |
| Record name | 4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000341-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


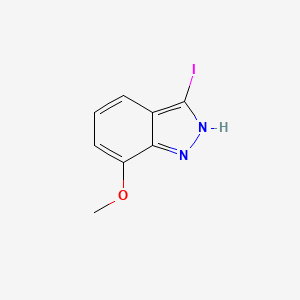

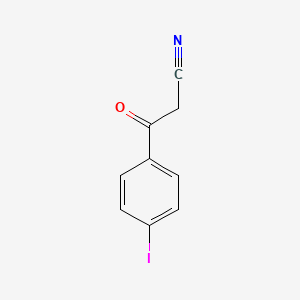





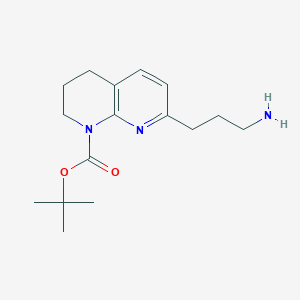
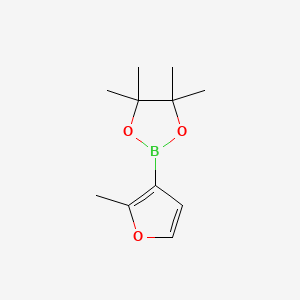
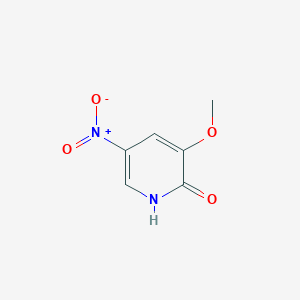


![Chloro[tris(2,4-di-tert-butylphenyl)phosphite]gold](/img/structure/B1593180.png)
